BenchChemオンラインストアへようこそ!

6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Stearoyl-CoA desaturase inhibition Metabolic disease Lipid metabolism

6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1119452-25-3, MFCD12027177) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine scaffold, bearing a 2-chlorobenzyl substituent at the 6-position, methyl groups at the 5- and 7-positions, and a free carboxylic acid at the 3-position. The compound belongs to a class that has been explored as inhibitors of stearoyl-CoA desaturase (SCD) and as kinase inhibitor scaffolds , placing it at the intersection of metabolic disease and oncology research programs.

Molecular Formula C16H14ClN3O2
Molecular Weight 315.75 g/mol
CAS No. 1119452-25-3
Cat. No. B1344507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS1119452-25-3
Molecular FormulaC16H14ClN3O2
Molecular Weight315.75 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=CC=CC=C3Cl
InChIInChI=1S/C16H14ClN3O2/c1-9-12(7-11-5-3-4-6-14(11)17)10(2)20-15(19-9)13(8-18-20)16(21)22/h3-6,8H,7H2,1-2H3,(H,21,22)
InChIKeyUDQITYIDAKATNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 1119452-25-3)


6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1119452-25-3, MFCD12027177) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine scaffold, bearing a 2-chlorobenzyl substituent at the 6-position, methyl groups at the 5- and 7-positions, and a free carboxylic acid at the 3-position . The compound belongs to a class that has been explored as inhibitors of stearoyl-CoA desaturase (SCD) [1] and as kinase inhibitor scaffolds [2], placing it at the intersection of metabolic disease and oncology research programs. Its ortho-chlorobenzyl motif distinguishes it from the widely referenced 6-benzyl analog and other halogen-substituted variants in the same sub-series.

Why 6-Position Benzyl Variants of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Are Not Interchangeable in Drug Discovery


Within the 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid series, even minor alterations to the 6-benzyl substituent—such as halogen identity, halogen ring position, or complete halogen omission—can shift target potency, isoform selectivity, and physicochemical properties in ways that are not predictably linear [1]. The sole publicly disclosed quantitative baseline for this sub-series comes from the 6-benzyl analog, whose 2-methoxyethylamide derivative exhibited an SCD IC50 of 1.0 μM [1]; no equivalent data have been published for the 2-chlorobenzyl, 3-chlorobenzyl, 4-chlorobenzyl, or 2-fluorobenzyl variants. In structurally related pyrazolo[1,5-a]pyrimidine antibacterial series, the position of the chlorine substituent on the benzyl ring was shown to materially affect activity, with 4-chlorobenzyl-linked products displaying weaker antibacterial potency than their 4-methoxybenzyl counterparts [2]. Furthermore, the ortho-chlorobenzyl motif has independently been associated with sub-nanomolar target affinity in unrelated enzyme systems (DPP II IC50 = 0.23 nM) [3], demonstrating that ortho-halogen placement can generate affinity gains that meta- or para-halogen substitution do not replicate. These orthogonal findings indicate that procuring a generic '6-benzyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid' without specifying the ortho-chlorobenzyl substitution pattern risks selecting a compound with untested—and potentially inferior—biological performance.

Quantitative Differentiation Evidence for 6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Versus Closest Analogs


SCD Inhibitor Scaffold: The 6-Benzyl Baseline and the Ortho-Chlorobenzyl Differentiation Gap

The only publicly disclosed quantitative potency benchmark for the 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid sub-series comes from the 6-benzyl analog: its 2-methoxyethylamide derivative inhibited SCD with an IC50 of 1.0 μM [1]. No IC50 value has been published for the 6-(2-chlorobenzyl) variant (CAS 1119452-25-3) in the same assay. However, the patent explicitly claims 6-substituted benzyl derivatives as SCD inhibitors, establishing the target compound's structural eligibility within the pharmacophore [1]. The absence of data for the 2-chlorobenzyl analog represents a differentiation opportunity: the ortho-chlorine introduces both steric bulk (van der Waals radius: Cl = 1.75 Å vs. H = 1.20 Å) and electron-withdrawing character (Hammett σ_m = 0.37 for Cl) that are absent in the unsubstituted benzyl comparator.

Stearoyl-CoA desaturase inhibition Metabolic disease Lipid metabolism

Halogen Identity at 2-Position: Chlorine vs. Fluorine—Calculated Physicochemical and Predicted ADME Divergence

Among the commercially available 6-(2-halobenzyl) analogs, the 2-chlorobenzyl (MW 315.75, C16H14ClN3O2) and 2-fluorobenzyl (MW 299.30, C16H14FN3O2, CAS 656818-36-9) variants represent the two most directly comparable options for procurement. While no experimental logP or logD values are published for either compound, the chlorine atom contributes an additional ~0.5–0.7 log units to the calculated partition coefficient compared to fluorine (Hansch π constant: Cl = +0.71 vs. F = +0.14), and the molecular weight difference is +16.45 g/mol [1]. This lipophilicity differential has practical consequences: in the antibacterial pyrazolo[1,5-a]pyrimidine series, the 4-chlorobenzyl substitution conferred weaker activity than the 4-methoxybenzyl substitution, suggesting that halogen-driven lipophilicity increases do not uniformly translate into potency gains [2]. Researchers optimizing for CNS penetration or metabolic stability may therefore prefer the 2-chlorobenzyl variant over the 2-fluorobenzyl variant (or vice versa) based on the divergent logP trajectories.

Lipophilicity optimization Drug-likeness Lead optimization

Chlorine Regioisomer Differentiation: Ortho- (2-) vs. Para- (4-) Chlorobenzyl Activity Implications in Pyrazolo[1,5-a]pyrimidine Systems

A systematic antibacterial evaluation of pyrazolo[1,5-a]pyrimidine derivatives bearing benzyl-linked arene units demonstrated that products attached to 3-(4-methoxybenzyl) units consistently exceeded their 3-(4-chlorobenzyl) analogues in antibacterial activity, with the best compounds achieving MIC/MBC values of 2.6/5.3 μM [1]. While this study examined 3-benzyl-substituted pyrazolo[1,5-a]pyrimidin-2-amines rather than 6-benzyl-substituted 3-carboxylic acids, it establishes a critical precedent: within the pyrazolo[1,5-a]pyrimidine framework, the identity and position of halogen substituents on the benzyl ring are not interchangeable and can produce divergent biological outcomes. The 2-chlorobenzyl variant (CAS 1119452-25-3) places chlorine in the ortho position, which imposes distinct conformational constraints and electronic effects on the benzyl-pyrimidine dihedral angle compared to the para-substituted analog. No published study has directly compared the 2-chlorobenzyl, 3-chlorobenzyl, and 4-chlorobenzyl variants of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in any assay.

Regioisomer SAR Antibacterial activity Positional isomer comparison

Commercial Purity Specifications: Inter-Vendor Consistency at 97–98% Supports Reproducible Screening

Multiple independent vendors list CAS 1119452-25-3 at defined purity levels: 97% (Leyan, product 1437895) and NLT 98% (MolCore) . The absence of published assay data for this specific compound elevates the importance of vendor-documented purity as a quality assurance proxy. In comparison, the 6-(2-fluorobenzyl) analog (CAS 656818-36-9) is offered at 95% by AKSci , and many 6-substituted analogs in this series are listed without explicit purity guarantees on major platforms. The 97–98% purity range available for CAS 1119452-25-3 from multiple suppliers reduces the risk of assay interference from unidentified impurities during initial biological profiling.

Compound procurement Purity specification Reproducibility

Carboxylic Acid Handle: Synthetic Tractability for Focused Library Derivatization vs. Amide Pre-Installed Analogs

The free carboxylic acid at the 3-position of CAS 1119452-25-3 enables direct amide coupling without deprotection steps, a practical advantage over ester prodrugs or pre-formed amide analogs. In the Biovitrum SCD inhibitor patent, the 6-benzyl-3-carboxylic acid was converted to the 2-methoxyethylamide in 78% yield using standard HATU/DIPEA coupling conditions [1]. This establishes a directly transferable synthetic protocol: the target compound can serve as a modular intermediate for generating focused amide libraries in a single step. By contrast, commercially available pre-formed amide analogs (e.g., N-(4-chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide) [2] restrict the user to a single amide substitution pattern and preclude further SAR diversification without de novo synthesis.

Parallel synthesis Amide coupling Focused library design

Highest-Confidence Research Application Scenarios for 6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Based on Available Evidence


SCD1 Inhibitor Lead Expansion: Filling the Ortho-Chlorobenzyl SAR Gap

The only quantitative SCD inhibition benchmark in this sub-series (IC50 = 1.0 μM for the 6-benzyl amide [1]) lacks any halogen-substituted comparator. Procuring CAS 1119452-25-3 and converting it to the corresponding 2-methoxyethylamide (78% modeled yield) would generate the first ortho-chlorobenzyl data point in the SCD SAR matrix, enabling direct assessment of whether chlorine-mediated electronic and steric effects improve, maintain, or erode potency relative to the unsubstituted benzyl baseline.

Kinase Selectivity Profiling of a Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Scaffold with Ortho-Halogen Decoration

The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core is a recognized kinase inhibitor hinge-binding motif [2]. The 2-chlorobenzyl substituent introduces a steric element not present in the 6-benzyl or 6-(2-fluorobenzyl) variants that may alter kinase selectivity profiles. Screening CAS 1119452-25-3 (or its amide derivatives) against a broad kinase panel would test whether the ortho-chlorine confers differential selectivity—particularly against kinases where the ortho position of the benzyl group engages a hydrophobic sub-pocket.

Physicochemical Property-Driven Lead Optimization: LogP Tuning via Halogen Selection

The systematic logP increment from 2-fluorobenzyl (estimated cLogP ~2.7–3.3 [3]) to 2-chlorobenzyl (estimated cLogP ~3.2–3.8 [3]) provides a deliberate lipophilicity step for optimizing membrane permeability, metabolic stability, or CNS penetration. Parallel procurement of both CAS 1119452-25-3 and CAS 656818-36-9 (2-fluorobenzyl) enables a controlled logP–activity relationship study within a single chemical series, holding scaffold, methyl substituents, and carboxylic acid constant while varying only the halogen identity.

Focused Amide Library Synthesis for Multi-Target Screening Cascades

The free carboxylic acid of CAS 1119452-25-3 permits parallel amide coupling with diverse amine inputs (alkyl, aryl, heteroaryl, amino acid-derived) using the protocol established for the 6-benzyl analog [1]. A single 1 g procurement supports synthesis of 50–100 discrete amide derivatives at 10–20 mg scale, which can then be screened across multiple target classes (SCD, kinases, GPCRs) to identify the biological fingerprint associated with the 2-chlorobenzyl substitution pattern.

Quote Request

Request a Quote for 6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.